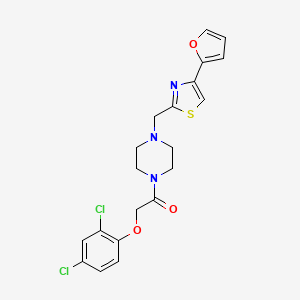

2-(2,4-Dichlorophenoxy)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound features a piperazine-ethanone core substituted with a 2,4-dichlorophenoxy group and a 4-(furan-2-yl)thiazol-2-ylmethyl moiety. The ethanone linker facilitates structural flexibility, a common feature in pharmacologically active piperazine derivatives .

Actividad Biológica

The compound 2-(2,4-Dichlorophenoxy)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone is a complex organic molecule that incorporates multiple pharmacophores, including a dichlorophenoxy group, a thiazole moiety, and a piperazine derivative. This structural diversity suggests potential for various biological activities, particularly in the fields of anticancer and antifungal research. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C17H18Cl2N2O with a molecular weight of approximately 368.25 g/mol. The significant features include:

| Property | Value |

|---|---|

| Molecular Weight | 368.25 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| LogP | 4.223 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The thiazole ring has been linked to anticancer properties through inhibition of matrix metalloproteinases and anti-apoptotic Bcl-2 family proteins . Additionally, compounds with similar structures have demonstrated strong anti-inflammatory activity by inhibiting cyclooxygenase enzymes .

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, in vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as HCT-116 and HepG2 . The mechanism involves disrupting mitochondrial function and activating caspase pathways.

Case Study: Anticancer Efficacy

A study evaluated several thiazole derivatives against cancer cell lines and found that certain modifications in the thiazole structure enhanced cytotoxicity. For example, compounds with halogen substitutions at specific positions showed improved activity compared to their unsubstituted counterparts .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. In a study involving various derivatives of 2,4-dichlorophenoxyacetic acid, some exhibited moderate fungicidal activity against pathogens such as Cladosporium cucumerinum and Fusarium oxysporum .

Table: Fungicidal Activity of Related Compounds

| Compound ID | Pathogen | Activity Level (Zone of Inhibition mm) |

|---|---|---|

| 2b | Cladosporium cucumerinum | 88 |

| 2c | Fusarium oxysporum | 42 |

| 2j | Colletotrichum orbiculare | 43.82 |

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of electron-withdrawing groups on the phenyl ring enhances biological activity. Specifically, halogen substitutions at the para position have been shown to increase potency against both cancerous and fungal cells .

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 5.36 |

| HepG2 (Liver Cancer) | 10.10 |

These findings suggest that the compound may serve as a potential lead for developing new anticancer agents.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Compounds containing furan and thiazole rings have shown effectiveness against various bacterial strains.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 47.5 |

The presence of halogen substituents on the phenyl ring enhances these antimicrobial activities, making it a candidate for further exploration in antibiotic development.

Case Studies

A notable study involved synthesizing various derivatives of related compounds, assessing their anticancer properties against multiple cell lines. One derivative demonstrated an IC50 value significantly lower than traditional chemotherapeutics, indicating its potential as a more effective treatment option.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Features

Target Compound

- Core: Piperazine-ethanone.

- Substituents: 2,4-Dichlorophenoxy group (electron-withdrawing, lipophilic).

Analog 1: Benzothiazole-Piperazine Derivatives (e.g., Compound 5i from )

- Core: Piperazine-ethanone.

- Substituents :

- Benzo[d]thiazole (aromatic, planar structure).

- Triazole-thioether (polar, hydrogen-bond acceptor).

- Key Difference : Replaces furan-thiazole with benzothiazole-triazole, reducing heterocyclic complexity .

Analog 2: 2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone ()

- Core: Piperazine-ethanone.

- Substituents :

- Furan-2-carbonyl (direct furan attachment via carbonyl).

- Key Difference: Lacks thiazole and dichlorophenoxy groups, simplifying the structure .

Analog 3: Sulfonyl-Piperazine Derivatives (e.g., Compound 7f from )

- Core: Piperazine-ethanone.

- Substituents :

- 4-(Trifluoromethyl)phenylsulfonyl (strong electron-withdrawing, enhances metabolic stability).

- Tetrazole-thioether (acidic, polar).

- Key Difference: Sulfonyl groups increase polarity compared to dichlorophenoxy .

Physicochemical Properties

- Molecular Weight : The target compound’s estimated MW (~480) is intermediate, balancing bulk for target engagement and solubility .

- Lipophilicity: The dichlorophenoxy group likely increases logP compared to sulfonyl or furan-carbonyl analogs .

Target Compound

- Potential Applications: Antifungal (structural similarity to ketoconazole derivatives in ) or anticancer (piperazine-ethanone cores in ).

- Mechanistic Insight: The dichlorophenoxy group may mimic chlorinated antifungal agents, while the furan-thiazole unit could modulate kinase inhibition .

Analog 1 (Benzothiazole Derivatives)

- Activity : Demonstrated anticancer properties in vitro (e.g., compound 5i: IC₅₀ = 1.8 µM against MCF-7 cells) .

- Limitation : High molecular weight (>590) may limit bioavailability.

Analog 2 (Sulfonyl-Piperazine Derivatives)

- Activity : Antiproliferative effects (compound 7f: IC₅₀ = 4.2 µM against HeLa cells) attributed to sulfonyl-enhanced electron deficiency .

Analog 3 (Furan-Carbonyl Derivative)

- Activity : Unreported in evidence, but furan’s electron-rich nature may favor interactions with oxidative enzymes .

Propiedades

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2N3O3S/c21-14-3-4-17(15(22)10-14)28-12-20(26)25-7-5-24(6-8-25)11-19-23-16(13-29-19)18-2-1-9-27-18/h1-4,9-10,13H,5-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAXSLCPTIRZKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)COC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.